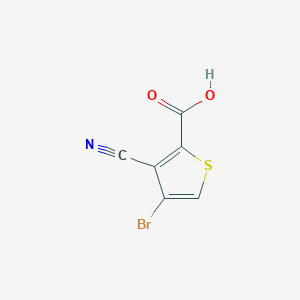

4-Bromo-3-cyanothiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

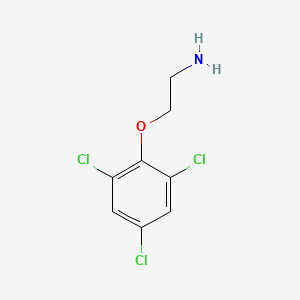

This compound belongs to the class of organic compounds known as thiophene carboxylic acids . These are compounds containing a thiophene ring which bears a carboxylic acid group .

Synthesis Analysis

One of the most common methods for the synthesis of 4-bromo-2-cyanothiophene is the hydrobromination of 2-cyanothiophene . In this process, 2-cyanothiophene is treated with a solution of hydrobromic acid in water or a polar solvent, such as dichloromethane or acetonitrile .Molecular Structure Analysis

The molecular formula of 4-Bromo-3-cyanothiophene-2-carboxylic acid is C6H2BrNO2S . The molecular weight is 233.07 .Chemical Reactions Analysis

4-Bromo-2-thiophenecarboxylic Acid can be used as an intermediate for the synthesis of N- (4-Bromo-2-thienyl)-carbamic Acid 1,1-Dimethylethyl Ester . It can also have potency to act as a novel d-Amino Acid Oxidase (DAO) Inhibitors .Physical And Chemical Properties Analysis

The compound is stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen

Reactions and Derivatives Synthesis

4-Bromo-3-cyanothiophene-2-carboxylic acid plays a crucial role in organic synthesis, offering pathways to create novel compounds and derivatives. The bromination of 2-cyanothiophene leads predominantly to 4-bromo derivatives, which are pivotal in synthesizing a variety of functional materials. This process illustrates the compound's utility in obtaining specific substitution patterns essential for further chemical transformations (Gol'dfarb et al., 1974).

Polymer Synthesis and Characterization

The compound serves as a starting material for synthesizing functionalized polyterthiophenes, highlighting its significance in the preparation of conductive polymers. For instance, terthiophene-3'-carboxylic acid, a derivative, has been polymerized and characterized for its electrochromic switching properties, demonstrating the potential of 4-Bromo-3-cyanothiophene-2-carboxylic acid derivatives in creating advanced materials for electronic applications (Lee et al., 2002).

Synthesis of Bromo-substituted Compounds

4-Bromo-3-cyanothiophene-2-carboxylic acid is integral to the regio- and chemoselective bromination of various substrates, enabling the synthesis of bromo-substituted 2-cyclopenten-1-ones and their analogues. These compounds are valuable synthons in organic synthesis, underscoring the compound's role in generating key intermediates for pharmaceutical and material science research (Shirinian et al., 2012).

Solar Cell Performance Enhancement

Derivatives of 4-Bromo-3-cyanothiophene-2-carboxylic acid are used in the synthesis of conductive polymer dyes for solar cells. Research demonstrates that these dyes can significantly impact the charge-transfer processes and overall efficiency of photovoltaic cells, indicating the compound's utility in developing renewable energy technologies (Yoon et al., 2011).

Nanoparticles and Surface Functionalization

The compound's derivatives are also explored for their potential in surface functionalization of semiconductor and metal nanoparticles. Such applications are crucial for developing nanotechnology-based sensors, catalysts, and electronic devices, showcasing the broad utility of 4-Bromo-3-cyanothiophene-2-carboxylic acid in cutting-edge research (Querner et al., 2006).

Eigenschaften

IUPAC Name |

4-bromo-3-cyanothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrNO2S/c7-4-2-11-5(6(9)10)3(4)1-8/h2H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEKHJAUYBFGBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)O)C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-cyanothiophene-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenoxy)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2715026.png)

![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2715029.png)

![2,5-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2715032.png)

![5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide](/img/structure/B2715034.png)

![2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide](/img/no-structure.png)

![Methyl 3-{[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2715041.png)

![3-(3-bromophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2715042.png)